![molecular formula C21H22F2N4O4 B4893121 4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine](/img/structure/B4893121.png)
4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine
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Overview
Description
4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a fluorinated benzoyl piperazine and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Fluorobenzoyl Piperazine: This step involves the reaction of 3-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Nitration: The resulting fluorobenzoyl piperazine is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Coupling with Morpholine: Finally, the nitrated fluorobenzoyl piperazine is coupled with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of fluorine atoms with other functional groups.
Hydrolysis: Breakdown into smaller fragments, such as morpholine and substituted benzoyl piperazine.
Scientific Research Applications
4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of fluorinated aromatic compounds with biological targets.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group can enhance binding affinity to certain targets, while the nitrophenyl group can participate in various biochemical reactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: An intermediate used in the synthesis of phthalazinone scaffolds.
Olaparib: A PARP inhibitor used in cancer treatment.
Uniqueness
4-{2-fluoro-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-nitrophenyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a nitrophenyl group makes it particularly interesting for medicinal chemistry applications, as these features can enhance binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O4/c22-16-3-1-2-15(12-16)21(28)26-6-4-24(5-7-26)19-14-18(25-8-10-31-11-9-25)17(23)13-20(19)27(29)30/h1-3,12-14H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRILZZLFLQVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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